Isoform Selectivity vs. TMS
Cyp1B1-IN-8 exhibits substantially enhanced isoform selectivity compared to the parent compound TMS. While TMS shows a selectivity index of 50‑fold over CYP1A1 and 500‑fold over CYP1A2 , Cyp1B1-IN-8 demonstrates >1600‑fold selectivity over CYP1A1 and >16,000‑fold over CYP1A2 [1]. This improvement stems from the introduction of an iodine atom and an amine group, which expand the π‑system and stabilize interactions within the CYP1B1 active site [1].
| Evidence Dimension | Isoform selectivity index (fold difference in IC50) |
|---|---|
| Target Compound Data | >1600 (CYP1B1 vs CYP1A1); >16,000 (CYP1B1 vs CYP1A2) |
| Comparator Or Baseline | TMS: 50-fold (CYP1B1 vs CYP1A1); 500-fold (CYP1B1 vs CYP1A2) |
| Quantified Difference | Cyp1B1-IN-8 selectivity is 32‑fold greater vs CYP1A1 and 32‑fold greater vs CYP1A2 relative to TMS |
| Conditions | EROD (7‑ethoxyresorufin O‑deethylation) activity assay using recombinant human CYP1 enzymes |
Why This Matters
Superior selectivity minimizes confounding off‑target CYP1A1/1A2 effects, essential for experiments where hepatic background activity could obscure CYP1B1‑specific readouts.
- [1] Li, C. et al. Discovery of novel selective CYP1B1 inhibitors: Design, synthesis and biological evaluation. Bioorganic Chemistry, 2025, 164, 108838. View Source
